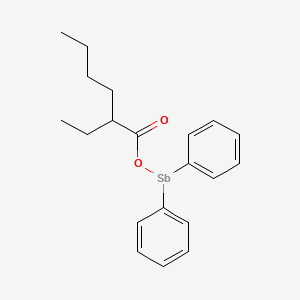

Diphenylantimony 2-ethylhexanoate

Description

Properties

CAS No. |

5035-58-5 |

|---|---|

Molecular Formula |

C20H25O2Sb |

Molecular Weight |

419.2 g/mol |

IUPAC Name |

diphenylstibanyl 2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.2C6H5.Sb/c1-3-5-6-7(4-2)8(9)10;2*1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);2*1-5H;/q;;;+1/p-1 |

InChI Key |

VDTQBQDVHSDDLY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diphenylantimony 2 Ethylhexanoate

Elucidation of Primary Synthetic Routes to Organoantimony Carboxylates

The preparation of organoantimony(III) carboxylates, such as Diphenylantimony 2-ethylhexanoate (B8288628), can be approached through several established synthetic strategies. These methods typically involve the formation of an antimony-oxygen bond with the carboxylate group.

Direct Synthesis from Antimony Precursors and 2-Ethylhexanoic Acid/Salts

A primary and straightforward route to Diphenylantimony 2-ethylhexanoate involves the reaction of a suitable diphenylantimony(III) precursor with either 2-ethylhexanoic acid or its corresponding salt.

One common method is the reaction of a diphenylantimony(III) halide, such as diphenylantimony(III) chloride, with the sodium or silver salt of 2-ethylhexanoic acid. The precipitation of the inorganic salt (sodium chloride or silver chloride) drives the reaction to completion. This method is widely applicable for the synthesis of various organoantimony(III) carboxylates. nih.gov The reaction is typically carried out in an appropriate organic solvent.

Another viable direct synthesis involves the reaction of a diphenylantimony(III) oxide, such as bis(diphenylantimony) oxide, with 2-ethylhexanoic acid. This reaction proceeds with the formation of water as a byproduct, which can be removed to drive the equilibrium towards the product side. This approach is advantageous as it avoids the use of halogenated precursors.

A generalized reaction scheme for the synthesis from a halide precursor is as follows:

Ph₂SbCl + CH₃(CH₂)₃CH(C₂H₅)COONa → Ph₂Sb(OOCCH(C₂H₅)(CH₂)₃CH₃) + NaCl

A plausible reaction scheme starting from the oxide is:

(Ph₂Sb)₂O + 2 CH₃(CH₂)₃CH(C₂H₅)COOH → 2 Ph₂Sb(OOCCH(C₂H₅)(CH₂)₃CH₃) + H₂O

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| Diphenylantimony(III) chloride | Sodium 2-ethylhexanoate | Toluene (B28343) | 80-110 | 4-8 |

| Bis(diphenylantimony) oxide | 2-Ethylhexanoic Acid | Benzene (B151609) | 80 | 6-12 (with azeotropic water removal) |

Ligand Exchange Reactions and Transmetalation Strategies

Ligand exchange reactions offer an alternative pathway to Diphenylantimony 2-ethylhexanoate. sysrevpharm.orgchemijournal.com In this approach, an existing organoantimony compound with a labile ligand can be treated with 2-ethylhexanoic acid or its salt. The success of this method depends on the relative bond strengths and the equilibrium position of the exchange reaction. For instance, an organoantimony(III) alkoxide could potentially undergo ligand exchange with 2-ethylhexanoic acid.

Transmetalation, a fundamental reaction in organometallic chemistry, represents another synthetic strategy. researchgate.net This would involve the transfer of the 2-ethylhexanoate group from a less electropositive metal to the antimony center. For example, a reaction between diphenylantimony(III) chloride and a lead or tin 2-ethylhexanoate compound could, in principle, yield the desired product, driven by the formation of a more stable inorganic salt. However, specific examples of transmetalation for the synthesis of diphenylantimony carboxylates are not extensively documented in the literature.

Investigation of Novel Synthetic Pathways and Reaction Conditions

The quest for more efficient, selective, and environmentally benign synthetic methods has spurred research into novel synthetic pathways for organometallic compounds.

Exploration of Electrochemical Synthetic Techniques for Diphenylantimony Derivatives

Electrochemical synthesis is an emerging green chemistry approach that can offer advantages over traditional chemical methods. While the electrochemical synthesis of diaryliodonium salts has been reported, providing an analogous case, the specific application to diarylantimony compounds is less explored. researchgate.nettamu.eduntu.ac.ukwikipedia.orgnih.gov This method would typically involve the anodic oxidation of a suitable antimony-containing precursor in the presence of the desired ligands. For the synthesis of a diphenylantimony derivative, this could potentially involve the electrolysis of a triphenylantimony (B1630391) solution or a mixture containing a phenyl source and an antimony electrode in the presence of 2-ethylhexanoic acid. The key challenge lies in controlling the electrode processes to achieve selective formation of the desired product.

Catalytic Synthesis Approaches and Their Mechanistic Implications

Organoantimony compounds themselves can act as catalysts in various organic transformations, including esterification reactions. researchgate.net The Lewis acidic nature of the antimony center is believed to play a crucial role in activating the carbonyl group of the carboxylic acid. researchgate.nettamu.eduntu.ac.uk While organoantimony compounds are more commonly the products of synthesis, exploring their catalytic role provides insight into the reverse reaction—the formation of the antimony-carboxylate bond.

A hypothetical catalytic cycle for the formation of an ester catalyzed by an organoantimony compound might involve the coordination of the carboxylic acid to the antimony center, followed by nucleophilic attack by the alcohol. Understanding these mechanisms can aid in the design of catalytic syntheses of organoantimony carboxylates themselves. For instance, a catalytic amount of a Lewis acid could potentially facilitate the reaction between bis(diphenylantimony) oxide and 2-ethylhexanoic acid under milder conditions.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield in Academic Preparations

For the academic preparation of Diphenylantimony 2-ethylhexanoate, the optimization of reaction parameters is crucial to maximize yield and purity. Based on the direct synthesis routes, several factors can be fine-tuned.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | Influences solubility of reactants and products, and reaction temperature. | Aprotic solvents like toluene or benzene are generally preferred to avoid hydrolysis of the antimony precursor. The choice depends on the specific reactants and desired reaction temperature. |

| Temperature | Affects reaction rate and can influence side reactions. | Reactions are often heated to reflux to increase the rate. However, for sensitive compounds, lower temperatures might be necessary to improve selectivity. |

| Stoichiometry | The molar ratio of reactants can determine the product distribution. | For the reaction of Ph₂SbCl with the carboxylate salt, a 1:1 molar ratio is typically used. An excess of the carboxylate may be used to ensure complete conversion of the halide. |

| Reaction Time | Insufficient time leads to incomplete reaction, while prolonged time can lead to decomposition. | The reaction progress can be monitored by techniques such as TLC or NMR to determine the optimal reaction time. |

| Removal of Byproducts | The removal of byproducts like water or inorganic salts can drive the reaction equilibrium. | For reactions producing water, a Dean-Stark apparatus can be employed for azeotropic removal. For salt-forming reactions, filtration is a straightforward method of removal. |

This table provides general guidelines for the optimization of the synthesis of organoantimony carboxylates based on established chemical principles.

In Depth Structural Elucidation and Bonding Analysis of Diphenylantimony 2 Ethylhexanoate

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

No published single-crystal X-ray diffraction data for Diphenylantimony 2-ethylhexanoate (B8288628) was found. This type of analysis is crucial for definitively determining:

Determination of Antimony Coordination Environment and Geometry

Information regarding the precise coordination number, bond angles (C-Sb-C, C-Sb-O, O-Sb-O), and bond lengths that define the geometry around the central antimony atom is currently unavailable.

Analysis of 2-Ethylhexanoate Ligand Coordination Modes

Without crystallographic data, it is impossible to confirm how the 2-ethylhexanoate ligand coordinates to the diphenylantimony(V) cation. The ligand could potentially act in a monodentate, bidentate chelating, or bridging fashion, each resulting in a significantly different molecular structure.

Identification and Characterization of Intermolecular Interactions

Details on the supramolecular assembly, including potential intermolecular forces such as hydrogen bonding or π-stacking between the phenyl rings, remain uncharacterized in the absence of solid-state structural data.

Advanced Spectroscopic Characterization Techniques

Specific spectroscopic data for Diphenylantimony 2-ethylhexanoate are not present in the reviewed literature. Such data would be essential for understanding the compound's structure and bonding.

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Metal-Ligand Bonding and Functional Groups

No specific Infrared (IR) or Raman spectra for Diphenylantimony 2-ethylhexanoate have been published. This prevents the analysis of characteristic vibrational frequencies, particularly for the crucial Sb-O (antimony-oxygen) and C=O (carbonyl) stretches, which would provide insight into the metal-ligand bond strength and the coordination of the carboxylate group.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

Similarly, there is a lack of published ¹H and ¹³C NMR data for this compound. NMR spectroscopy is vital for confirming the structure in solution and understanding the dynamics of the phenyl and 2-ethylhexanoate moieties.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the structural confirmation of organometallic compounds like Diphenylantimony 2-ethylhexanoate. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to transfer the intact molecule into the gas phase for analysis.

Precise Molecular Weight Determination: The molecular formula for Diphenylantimony 2-ethylhexanoate is C₂₀H₂₅O₂Sb. HR-MS provides a highly accurate mass measurement of the molecular ion ([M]⁺), which can be used to confirm this elemental composition. The presence of antimony is distinctly marked by its isotopic pattern, with two major isotopes: ¹²¹Sb (57.3% abundance) and ¹²³Sb (42.7% abundance). This pattern serves as a definitive signature for the presence of antimony in an unknown analyte. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used for precise mass determination against a known standard.

Fragmentation Analysis: The fragmentation of organoantimony(V) compounds in the mass spectrometer typically proceeds through predictable pathways. The bonds between antimony and its organic ligands are often the most labile. For Diphenylantimony 2-ethylhexanoate, the primary fragmentation events are expected to involve the cleavage of the antimony-carbon (Sb-C) and antimony-oxygen (Sb-O) bonds.

The energetically unstable molecular ion will fragment into smaller, more stable pieces. The most common fragmentation pathway involves the loss of the ligands as neutral radicals, with the positive charge being retained by the more electropositive antimony-containing fragment. Plausible fragmentation pathways would include the loss of a phenyl radical (•C₆H₅) or the 2-ethylhexanoate radical (•C₈H₁₅O₂). Subsequent fragmentation can lead to the sequential loss of the remaining ligands.

Analysis of volatile photoproducts, which may form upon exposure to ultraviolet light, can also be conducted using mass spectrometry. Photolysis can induce homolytic cleavage of the Sb-C bonds, potentially leading to the formation of volatile compounds such as benzene (B151609) (from the phenyl radical abstracting a hydrogen atom) or other degradation products.

The following table illustrates the expected major fragments for Diphenylantimony 2-ethylhexanoate based on the principles of mass spectrometry for related organometallic compounds.

| m/z (for ¹²¹Sb) | Proposed Ion Structure | Fragment Lost |

| 417.097 | [ (C₆H₅)₂Sb(O₂C₈H₁₅) ]⁺ | (Molecular Ion) |

| 340.029 | [ (C₆H₅)Sb(O₂C₈H₁₅) ]⁺ | •C₆H₅ |

| 275.987 | [ (C₆H₅)₂Sb ]⁺ | •O₂C₈H₁₅ |

| 198.919 | [ C₆H₅Sb ]⁺ | •C₆H₅, •O₂C₈H₁₅ |

Note: The m/z values are calculated based on the most abundant isotopes and represent plausible fragments. Actual experimental values may vary slightly.

Investigation of Electronic Structure and Chemical Bonding Attributes

The electronic structure and bonding in Diphenylantimony 2-ethylhexanoate are defined by the pentavalent state of the central antimony atom. Structural studies of analogous triphenylantimony(V) dicarboxylates consistently show a five-coordinate geometry around the antimony center. researchgate.net

It is predicted that Diphenylantimony 2-ethylhexanoate adopts a distorted trigonal bipyramidal geometry . In this configuration, the two phenyl groups occupy two of the three equatorial positions, maintaining wider C-Sb-C bond angles to minimize steric hindrance. The more electronegative 2-ethylhexanoate ligand is expected to bind to the antimony atom in a monodentate fashion via one of its oxygen atoms, occupying an axial position. acs.orgnih.govmissouristate.edu The remaining equatorial and axial positions would be occupied by the other ligands or potentially involved in intermolecular interactions in the solid state.

Key Bonding Features:

Sb-O Bond: The bond between antimony and the carboxylate oxygen is more polar than the Sb-C bonds due to the higher electronegativity of oxygen. In the trigonal bipyramidal model, axial bonds are typically longer and weaker than equatorial bonds. Therefore, the Sb-O bond in the axial position is expected to be relatively labile.

Lewis Acidity: The Sb(V) center acts as a Lewis acid. The introduction of electron-withdrawing groups can increase this acidity by affecting the electron density at the antimony atom. nih.gov The phenyl groups and the 2-ethylhexanoate ligand collectively influence the electrophilicity of the antimony center.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure. nih.gov Such analyses can provide insights into the molecular orbital energies, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO). For related organoantimony compounds, the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the antimony atom, which is consistent with its Lewis acidic character.

Reactivity and Mechanistic Investigations of Diphenylantimony 2 Ethylhexanoate

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of organoantimony compounds like Diphenylantimony 2-ethylhexanoate (B8288628) is dictated by the strength of the bonds between antimony and its ligands. The decomposition of such compounds typically involves the homolytic cleavage of the antimony-carbon (Sb-C) or antimony-oxygen (Sb-O) bonds. In related pentacoordinate antimony dicarboxylate complexes, thermal decomposition can lead to the formation of volatile products through decarboxylation of the carboxylate ligand and fragmentation of the organic groups attached to the antimony center. jst.go.jpspiedigitallibrary.org

For instance, pentaphenylantimony, a related Sb(V) compound, decomposes at 200 °C to yield triphenylstibine (a trivalent antimony species) and biphenyl. This suggests a pathway where Sb-C bonds are broken, and the phenyl radicals subsequently combine. A similar pathway can be postulated for Diphenylantimony 2-ethylhexanoate, where heating could lead to the formation of trivalent antimony species, biphenyl, and products derived from the 2-ethylhexanoate radical.

Bond Dissociation Energy: The Sb-C bond is generally weaker than the Sb-O bond, making it a likely point of initial cleavage. The stability of the resulting organic radicals also plays a crucial role.

Ligand Type: The nature of both the aryl (phenyl) and carboxylate (2-ethylhexanoate) groups influences the decomposition temperature and pathway.

Comparative Bond Dissociation Energies in Related Compounds

The following table provides context on the typical bond energies involved in organometallic compounds, which influences thermal stability.| Bond Type | Typical Dissociation Energy (kJ/mol) | Implication for Stability |

|---|---|---|

| Sb-C (Aryl) | ~250-300 | Relatively weaker, often the initial site of thermal cleavage. |

| Sb-O (Carboxylate) | ~300-350 | Stronger than Sb-C bonds, suggesting higher thermal input is needed for cleavage. |

| C-C (in Phenyl ring) | ~400-500 | Very stable, fragmentation of the phenyl ring itself is less likely. |

Ligand Substitution and Exchange Dynamics

The pentacoordinate structure of Diphenylantimony 2-ethylhexanoate is typically a trigonal bipyramid. The ligands in such structures are not static and can undergo exchange processes. Ligand substitution can occur through either dissociative or associative mechanisms, depending on the reaction conditions and the nature of the incoming ligand.

While specific kinetic studies on Diphenylantimony 2-ethylhexanoate are not widely available, research on analogous five-coordinate complexes suggests that ligand exchange is a facile process. rsc.org For example, the carboxylate ligands can be exchanged with other carboxylates or different anionic ligands. This dynamic behavior is crucial for its role in certain catalytic applications and as a precursor for other organoantimony compounds. The exchange rate can be influenced by solvent polarity and the concentration of the free ligand. rsc.org

Redox Chemistry of the Antimony Center within the Compound

The antimony center in Diphenylantimony 2-ethylhexanoate is in the +5 oxidation state (Sb(V)). A key aspect of its chemistry is the ability to be reduced to the trivalent state (Sb(III)). This Sb(V)/Sb(III) redox couple is central to many of its applications. The reduction process involves the cleavage of two of the five bonds to the antimony center.

The redox potential of the antimony center is sensitive to the nature of the ligands attached. Electron-withdrawing groups on the phenyl rings would make the Sb(V) center more electrophilic and thus easier to reduce, shifting the redox potential to more positive values. Conversely, electron-donating groups would stabilize the Sb(V) state. In related triphenylamine (B166846) derivatives, the introduction of different substituent groups has been shown to systematically alter the oxidation potentials. ntu.edu.twresearchgate.net

This redox activity is fundamental to its role in certain catalytic cycles where the antimony atom shuttles between the +3 and +5 oxidation states. researchgate.net

Detailed Mechanistic Studies of Specific Chemical Transformations

Photochemical Reactivity and Imaging Mechanisms (e.g., positive-tone organoantimony resists)

A significant area of investigation for compounds like Diphenylantimony 2-ethylhexanoate is their application in photolithography, particularly as resists for extreme ultraviolet (EUV) light. spiedigitallibrary.org Organoantimony dicarboxylate complexes, R3Sb(O2CR')2, have been identified as promising positive-tone photoresists. spiedigitallibrary.orggoogle.comresearchgate.net In a positive-tone resist, the exposed areas become more soluble in a developer solution.

The mechanism of imaging involves several key steps initiated by high-energy photons (e.g., 92 eV EUV photons):

Photon Absorption and Ionization: The antimony atom, being a heavy element, strongly absorbs EUV photons. This absorption leads to the ejection of a photoelectron, creating a radical cation of the organoantimony molecule. google.com

Bond Cleavage: The generated radical cation is unstable and undergoes fragmentation. Mass spectrometry studies on related compounds have identified the cleavage of both Sb-C and Sb-O bonds. jst.go.jpspiedigitallibrary.org This results in the release of volatile photoproducts, such as fragments of the phenyl groups and carbon dioxide from the decarboxylation of the 2-ethylhexanoate ligand. spiedigitallibrary.org

Change in Solubility: The decomposition of the parent molecule into smaller, more polar fragments (such as metal fragments and carboxylates) increases its solubility in an aqueous base developer like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). spiedigitallibrary.orgspiedigitallibrary.org This difference in solubility between the exposed and unexposed regions allows for the creation of a patterned image.

Observed Photoproducts in Related R3Sb(O2CR')2 Resists

Data from mass spectrometry of analogous organoantimony resists under EUV or e-beam exposure provides insight into the likely fragmentation pathways.| Fragment Type | Observed Mass (amu) | Inferred Species | Source |

|---|---|---|---|

| Decarboxylation Product | 44 | Carbon Dioxide (CO2) | spiedigitallibrary.org |

| R-Group Fragments (from Isopropyl ligand) | 42, 41 | Isopropyl group after loss of H or 2H | spiedigitallibrary.org |

| R-Group Fragments (from Isopropenyl ligand) | 40, 39 | Isopropenyl group after loss of H or 2H | spiedigitallibrary.org |

Role as a Lewis Acid/Base in Organic and Inorganic Reactions

The antimony atom in Diphenylantimony 2-ethylhexanoate can function as a Lewis acid. Lewis acidity in pentavalent antimony compounds arises from the presence of low-lying empty orbitals, specifically the σ* antibonding orbitals associated with the Sb-C and Sb-O bonds. wikipedia.org These orbitals can accept electron density from Lewis bases.

The Lewis acidity is significantly enhanced in the Sb(V) state compared to the Sb(III) state. nih.gov This is because oxidation to Sb(V) leads to a stabilization (lowering in energy) of the σ* orbitals, making them more accessible for interaction with a Lewis base. nih.gov The introduction of electron-withdrawing groups on the ligands further increases the Lewis acidity of the antimony center. researchgate.net

This Lewis acidic character allows Diphenylantimony 2-ethylhexanoate to potentially catalyze reactions that are promoted by Lewis acids, such as Friedel-Crafts alkylations or aldol (B89426) reactions. ntu.ac.uk The antimony center can coordinate to carbonyl oxygen atoms or other basic sites in a substrate, activating it towards nucleophilic attack. While trivalent stibines (R3Sb) have a lone pair and can act as Lewis bases, the pentavalent stiboranes like Diphenylantimony 2-ethylhexanoate are predominantly Lewis acidic. wikipedia.org

Coordination Chemistry Principles Governing Antimony Iii and Antimony V Carboxylate Complexes

Factors Influencing the Coordination Number and Geometry of Antimony

The coordination number (CN), which defines the number of atoms directly bonded to the central antimony atom, and the resulting molecular geometry are not arbitrary. youtube.com They are governed by a delicate balance of several key factors:

Size and Charge of the Antimony Ion: The size of the central metal ion is a primary determinant of how many ligands can physically fit around it. libretexts.org As the positive charge on the ion increases, it becomes smaller, which can limit the number of ligands that can coordinate. libretexts.org

Steric Hindrance of Ligands: The size and shape of the ligands are crucial. Bulky ligands, such as the phenyl groups in diphenylantimony systems, create significant steric crowding around the metal center. libretexts.orgnih.gov This steric pressure can prevent higher coordination numbers from being achieved. uomustansiriyah.edu.iq

Electronic Configuration: The electron configuration of the metal ion influences the preferred geometry. libretexts.org For antimony(III), the presence of a stereochemically active lone pair of electrons often leads to distorted geometries, such as a saw-horse or distorted trigonal bipyramidal shape. In antimony(V) compounds, which lack this lone pair, more symmetrical geometries like trigonal bipyramidal or octahedral are common. nih.gov

Nature of the Ligand: The type of ligand, its charge, and its ability to form different types of bonds (e.g., monodentate, bidentate, bridging) also direct the final structure. researchgate.net

In diphenylantimony(V) systems, the antimony center is already sterically encumbered by two phenyl groups. This often precludes interaction with many potential ligands, favoring lower coordination numbers unless the incoming ligands have relatively low steric demands. nih.gov Antimony(V) can form stable complexes with coordination numbers of 5 or 6, leading to trigonal-bipyramidal or octahedral geometries, respectively. nih.govresearchgate.net

Table 1: Common Coordination Geometries for Antimony

| Coordination Number | Geometry | Oxidation State | Notes |

| 3 | Trigonal Pyramidal | Sb(III) | The lone pair occupies a coordination site, leading to this geometry. |

| 4 | Tetrahedral, Saw-horse | Sb(III), Sb(V) | Distorted tetrahedral (saw-horse) is common for Sb(III) due to the lone pair. |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Sb(V) | Common for Sb(V); distortions are frequent. libretexts.orgnih.gov |

| 6 | Octahedral | Sb(V) | Often occurs with smaller, less sterically demanding ligands. libretexts.orgresearchgate.net |

| 7 | Pentagonal Bipyramidal | Sb(V) | Less common, requires specific ligand arrangements. uomustansiriyah.edu.iq |

Comparative Study of the 2-Ethylhexanoate (B8288628) Ligand's Behavior Across Different Antimony Oxidation States and Related Metals

The 2-ethylhexanoate ligand is a carboxylate, a versatile class of ligands capable of adopting numerous coordination modes. This adaptability allows it to form a wide variety of structures depending on the metal center's properties. researchgate.netnih.gov The primary modes include monodentate (binding through one oxygen atom), bidentate chelation (binding through both oxygen atoms to the same metal), and bridging (binding to two different metal centers). researchgate.net

With Antimony(V): In diphenylantimony(V) 2-ethylhexanoate, the coordination is influenced by the two bulky phenyl groups already attached to the antimony. The 2-ethylhexanoate ligand competes for coordination sites with other potential ligands. It can act as a monodentate ligand, occupying one coordination site in a trigonal-bipyramidal or octahedral geometry. Alternatively, it can function as a bridging ligand between two antimony centers, a common feature in metal carboxylate chemistry that leads to larger aggregates. researchgate.net

Comparison with Related Metals: The behavior of the 2-ethylhexanoate ligand with antimony can be contextualized by examining its complexes with other metals.

Bismuth(III): Like Sb(III), Bi(III) is a p-block element. In Bi(III) 2-ethylhexanoate, the ligand serves as both a chelating and a bridging group, leading to the formation of polynuclear structures. The larger ionic radius of bismuth compared to antimony may allow for higher coordination numbers or different packing arrangements. researchgate.net

Lead(II): The coordination chemistry of Pb(II) carboxylates is also rich, with complexes often featuring varied coordination numbers and geometries, including distorted pyramidal shapes. researchgate.net The 2-ethylhexanoate ligand can bridge lead centers to form extended networks.

Transition Metals: With transition metals like manganese or cerium, 2-ethylhexanoates are known to form oligomeric structures where the ligand bridges multiple metal centers. researchgate.net The degree of polymerization and the stability of these complexes can be sensitive to factors like air and light. researchgate.net

The 2-ethylhexanoate ligand's flexible coordination behavior is a key factor in the structural diversity of its metal complexes. researchgate.net Its ability to act as a bridging unit is fundamental to the formation of the oligomeric and polymeric systems discussed in the following section.

Table 2: Comparative Coordination of 2-Ethylhexanoate Ligand

| Metal Center | Oxidation State | Typical Coordination Mode | Resulting Structure |

| Antimony (Sb) | +3 | Bidentate, Bridging | Oligomeric/Polymeric |

| Antimony (Sb) | +5 | Monodentate, Bridging | Monomeric or Oligomeric |

| Bismuth (Bi) | +3 | Chelating, Bridging | Polynuclear researchgate.net |

| Lead (Pb) | +2 | Bridging | Polymeric researchgate.net |

| Manganese (Mn) | +2 | Bridging | Oligomeric researchgate.net |

Formation of Polymeric and Oligomeric Structures in Diphenylantimony Systems

Organoantimony compounds, particularly those with bridging ligands, have a pronounced tendency to form oligomeric (containing a few repeating units) or polymeric (containing many repeating units) structures. Diphenylantimony compounds are no exception, with their final structure heavily dependent on the nature of the other ligands attached to the antimony center.

The formation of these larger structures is often driven by the ability of a ligand to bridge two or more metal centers. researchgate.net In the context of diphenylantimony 2-ethylhexanoate, the carboxylate group is an ideal candidate for such a role. The two oxygen atoms of the 2-ethylhexanoate can coordinate to two different antimony atoms, creating a syn-syn or syn-anti bridging conformation. researchgate.net This intermolecular association is a key mechanism for the oligomerization of metal carboxylates. researchgate.net

While the specific crystal structure of diphenylantimony 2-ethylhexanoate is not widely detailed in the literature, the principles of its formation can be understood from related diphenylantimony(V) compounds. For instance, diphenylantimony(V) halides are known to form dimeric and polymeric structures through halogen bridges. researchgate.net Diphenylantimony trichloride (B1173362) exists as a dimer in the solid state, where two SbPh₂Cl₃ units are linked by bridging chlorine atoms, giving each antimony atom a distorted octahedral coordination. acs.orgnih.gov Similarly, mixed halide systems like Ph₄Sb₂Br₅F have been shown to feature a fluorine atom bridging two antimony centers. researchgate.net

These examples demonstrate the inherent capacity of the diphenylantimony(V) moiety to engage in bridging interactions to achieve a stable, higher-coordination geometry, typically a distorted octahedron. It is highly probable that the 2-ethylhexanoate ligand plays a similar bridging role in diphenylantimony 2-ethylhexanoate, leading to the formation of dimeric, oligomeric, or polymeric chains.

Theoretical and Computational Chemistry Studies on Diphenylantimony 2 Ethylhexanoate

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding characteristics, and reactivity of organometallic compounds. researchgate.netbiointerfaceresearch.com For Diphenylantimony 2-ethylhexanoate (B8288628), DFT calculations would be instrumental in understanding the intricate interplay of its constituent fragments: the two phenyl rings, the antimony(III) center, and the 2-ethylhexanoate ligand.

DFT studies on analogous triorganotin(IV) carboxylates have shown that the stability of the complex is governed by the nature of the organic groups on the metal center and the carboxylate ligand. researchgate.net It is anticipated that in Diphenylantimony 2-ethylhexanoate, the Sb-C bonds will be primarily covalent, while the Sb-O bond will exhibit a significant degree of both ionic and covalent character. fiveable.menumberanalytics.com The geometry around the antimony atom is likely to be distorted trigonal pyramidal, with the lone pair of electrons on the antimony atom occupying one of the coordination sites.

Reactivity Insights from Frontier Molecular Orbitals: The reactivity of Diphenylantimony 2-ethylhexanoate can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions.

HOMO: The HOMO is likely to be localized on the antimony atom's lone pair and the π-systems of the phenyl rings. This suggests that the molecule could act as a nucleophile or be susceptible to oxidation at the antimony center.

LUMO: The LUMO is expected to be centered on the antimony atom and the antibonding orbitals of the Sb-C bonds. This indicates that the molecule could act as an electrophile, particularly at the antimony center, making it susceptible to attack by nucleophiles.

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for Diphenylantimony 2-ethylhexanoate

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Antimony lone pair, π-orbitals of phenyl rings | Nucleophilic character, site for oxidation |

| LUMO | Antimony center, σ*-orbitals of Sb-C bonds | Electrophilic character, site for nucleophilic attack |

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic parameters such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnii.ac.jp These predictions, when correlated with experimental data, can provide definitive structural assignments and a deeper understanding of the molecule's bonding and dynamics.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through frequency calculations on the optimized geometry of the molecule. For Diphenylantimony 2-ethylhexanoate, key vibrational modes would include:

Sb-C stretching frequencies: These would appear in the far-IR region and are indicative of the covalent bond between antimony and the phenyl rings.

C=O and C-O stretching frequencies of the carboxylate group: The positions of these bands are highly sensitive to the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging). A significant shift in these frequencies compared to the free carboxylic acid would provide evidence for coordination to the antimony center. acs.org

Aromatic C-H and C=C stretching frequencies: These would be characteristic of the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. nii.ac.jp For Diphenylantimony 2-ethylhexanoate, theoretical NMR data would be invaluable for assigning the various proton and carbon signals of the phenyl and 2-ethylhexyl groups. The chemical shifts of the carbon atoms directly bonded to antimony would be particularly informative about the electronic environment of the metal center.

Table 2: Predicted Key Spectroscopic Features for Diphenylantimony 2-ethylhexanoate

| Spectroscopic Technique | Predicted Key Feature | Structural Information Gained |

| IR Spectroscopy | Position of ν(C=O) and ν(C-O) bands of the carboxylate group | Coordination mode of the 2-ethylhexanoate ligand |

| ¹³C NMR Spectroscopy | Chemical shift of the ipso-carbon of the phenyl rings and the carboxylate carbon | Electronic environment of the antimony center and the nature of the Sb-C and Sb-O bonds |

| ¹H NMR Spectroscopy | Chemical shifts and coupling patterns of the phenyl and 2-ethylhexyl protons | Confirmation of the organic ligand structure and information on molecular conformation |

Molecular Modeling of Reaction Pathways, Intermediates, and Transition States

Molecular modeling techniques are essential for investigating the mechanisms of chemical reactions involving organometallic compounds. nih.govnih.gov By mapping out the potential energy surface, it is possible to identify reaction intermediates, transition states, and determine the activation energies for various reaction pathways.

For Diphenylantimony 2-ethylhexanoate, molecular modeling could be used to explore several key reactions:

Ligand Exchange Reactions: The 2-ethylhexanoate ligand could potentially be displaced by other ligands. Computational modeling could predict the feasibility of such reactions and elucidate the associative or dissociative nature of the mechanism.

Oxidative Addition: Stibines are known to undergo oxidative addition reactions. wikipedia.org Modeling the reaction of Diphenylantimony 2-ethylhexanoate with an oxidizing agent (e.g., a halogen) would reveal the structure of the resulting pentavalent antimony species and the energetic profile of the reaction.

Hydrolysis: The stability of the compound in the presence of water could be investigated by modeling the hydrolysis of the Sb-O bond. This would be important for understanding its environmental fate and handling requirements.

The identification of transition states and the calculation of their energies are crucial for understanding the kinetics of these reactions. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.

Comparative Theoretical Analysis with Analogous Organometallic Carboxylates

A comparative theoretical analysis of Diphenylantimony 2-ethylhexanoate with other well-studied organometallic carboxylates can provide valuable context and highlight unique features of the antimony compound. For instance, a comparison with triorganotin(IV) carboxylates, which are isoelectronic in their R₃M⁺ fragment, can be particularly insightful. researchgate.net

Comparison with Triorganotin(IV) Carboxylates:

Bonding: While both tin and antimony can form covalent bonds with carbon, the Sb-C bond is generally considered to be more polarizable and weaker than the Sn-C bond. The nature of the metal-carboxylate bond is also expected to differ, with the Sn-O bond often being more covalent in character.

Lewis Acidity: The Lewis acidity of the metal center is a key factor in the reactivity of these compounds. DFT calculations can quantify the Lewis acidity and predict the relative affinities for various Lewis bases. It is anticipated that the antimony(III) center in Diphenylantimony 2-ethylhexanoate will be a softer Lewis acid compared to the tin(IV) center in analogous compounds.

Structural Diversity: Organotin carboxylates are known to adopt a variety of structures, including monomers, dimers, and polymers, depending on the nature of the organic groups and the carboxylate ligand. A theoretical investigation of the aggregation tendencies of Diphenylantimony 2-ethylhexanoate would be of interest.

Table 3: Comparative Theoretical Properties of Diphenylantimony 2-ethylhexanoate and a Generic Triorganotin(IV) Carboxylate

| Property | Diphenylantimony 2-ethylhexanoate (Predicted) | Triorganotin(IV) Carboxylate (General Trends) |

| Metal Oxidation State | +3 | +4 |

| Geometry at Metal | Distorted Trigonal Pyramidal | Trigonal Bipyramidal or Octahedral |

| Metal-Carbon Bond | More polarizable, weaker | Less polarizable, stronger |

| Lewis Acidity | Softer Lewis acid | Harder Lewis acid |

| Reactivity | Prone to oxidation to Sb(V) | Generally stable in the +4 oxidation state |

Advanced Applications of Diphenylantimony 2 Ethylhexanoate in Non Biological Domains

Catalytic Applications in Organic Transformations and Polymerization Processes

The catalytic potential of diphenylantimony 2-ethylhexanoate (B8288628) stems from the Lewis acidic nature of the antimony(III) center. Organoantimony compounds are known to act as catalysts in various organic reactions, and the 2-ethylhexanoate ligand can enhance solubility in organic media and influence the steric and electronic environment of the metal center.

Investigation as a Catalyst for Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a crucial method for synthesizing a wide range of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. mdpi.comresearchgate.net Metal complexes, including those of tin and aluminum, are widely used as catalysts for ROP. mdpi.comresearchgate.net While direct studies on diphenylantimony 2-ethylhexanoate are scarce, its potential as a ROP catalyst can be inferred from the known catalytic activity of other metal 2-ethylhexanoates and organoantimony compounds. researchgate.net

The catalytic cycle for ROP initiated by a metal alkoxide typically involves the coordination of the monomer to the Lewis acidic metal center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the cyclic ester. mdpi.com In the case of diphenylantimony 2-ethylhexanoate, the 2-ethylhexanoate group could potentially be exchanged with an initiating alcohol to form a diphenylantimony alkoxide in situ, which would then initiate the polymerization.

Table 1: Potential Monomers for Diphenylantimony 2-ethylhexanoate Catalyzed ROP

| Monomer | Resulting Polymer | Potential Advantages |

| Lactide | Polylactic acid (PLA) | Biodegradable, derived from renewable resources. researchgate.net |

| ε-Caprolactone | Polycaprolactone (PCL) | Biocompatible, biodegradable, used in biomedical applications. |

| δ-Valerolactone | Poly(δ-valerolactone) (PVL) | Biodegradable with distinct thermal properties. daneshyari.com |

The performance of such a catalytic system would depend on factors like reaction temperature, solvent, and the nature of the initiator. The bulky phenyl groups on the antimony center could influence the stereoselectivity of the polymerization, a critical factor in determining the physical properties of the resulting polymer.

Efficacy in Carbon Dioxide Fixation and Cycloaddition Reactions

The chemical fixation of carbon dioxide is a significant area of research aimed at utilizing CO2 as a C1 building block for valuable chemicals. One of the most explored routes is the cycloaddition of CO2 to epoxides to produce cyclic carbonates. nih.gov This reaction is often catalyzed by Lewis acid and nucleophile combinations. mdpi.com

Organoantimony compounds can function as Lewis acids to activate the epoxide ring, making it more susceptible to nucleophilic attack. Diphenylantimony 2-ethylhexanoate, in conjunction with a suitable nucleophilic co-catalyst (e.g., a halide salt), could potentially catalyze this transformation. The general mechanism involves the coordination of the epoxide to the antimony center, followed by ring-opening by the nucleophile and subsequent insertion of CO2.

Furthermore, antimony compounds have been investigated as catalysts for other cycloaddition reactions. Current time information in Miami, FL, US. The Lewis acidity of the antimony center can facilitate [2+2] or [4+2] cycloadditions by activating one of the reactants. The specific role of diphenylantimony 2-ethylhexanoate in such reactions would need experimental verification, but the precedent set by other antimony-based catalysts suggests its potential utility. nih.govchemrxiv.org

Exploration in Other Homogeneous and Heterogeneous Catalysis Systems

The versatility of organoantimony compounds extends to other catalytic systems. They have been explored as components in dual-metal catalytic systems and as catalysts for various organic transformations. Current time information in Miami, FL, US.researchgate.net Diphenylantimony 2-ethylhexanoate could serve as a precursor for the synthesis of heterogeneous catalysts. For instance, it could be immobilized on a solid support like silica (B1680970) or a polymer, combining the catalytic activity of the antimony center with the advantages of heterogeneous catalysis, such as easy separation and reusability. nih.gov

Utilization as a Molecular Precursor for Advanced Materials Synthesis

Organometallic compounds are frequently used as molecular precursors for the synthesis of high-purity inorganic materials with controlled morphology and size. The decomposition of these precursors at elevated temperatures can yield nanoparticles, thin films, or other nanostructured materials.

Development of Antimony-Containing Nanoparticles and Thin Films (e.g., Sb2O3)

Diphenylantimony 2-ethylhexanoate is a potential precursor for the synthesis of antimony oxide (Sb2O3) nanoparticles and thin films. nih.gov Sb2O3 is a material with a wide range of applications, including as a flame retardant, a catalyst, and in electronic devices. researchgate.net The synthesis of Sb2O3 nanoparticles can be achieved through various methods, including the thermal decomposition of organoantimony precursors. researchgate.net

The use of a single-source precursor like diphenylantimony 2-ethylhexanoate can offer advantages in terms of stoichiometry control and lower decomposition temperatures compared to multi-precursor systems. The 2-ethylhexanoate ligand is designed to be volatile and decompose cleanly, leaving behind the desired inorganic material.

Table 2: Potential Methods for Sb2O3 Synthesis from Diphenylantimony 2-ethylhexanoate

| Synthesis Method | Resulting Material | Key Parameters |

| Thermal Decomposition | Sb2O3 Nanoparticles | Temperature, atmosphere, solvent (if any). researchgate.net |

| Chemical Vapor Deposition (CVD) | Sb2O3 Thin Films | Substrate temperature, precursor volatility, carrier gas. nih.gov |

| Sol-Gel Process | Sb2O3 Nanomaterials | Hydrolysis and condensation reactions in solution. |

The properties of the resulting Sb2O3 material, such as particle size and crystallinity, can be tuned by controlling the synthesis parameters.

Applications in Optoelectronic Devices (e.g., Light-Emitting Diodes)

Antimony-containing materials, including oxides and sulfides, have shown promise in optoelectronic applications. For example, antimony oxide thin films are transparent in the visible region and have a high refractive index, making them suitable for use in optical coatings and as components in electronic devices. nih.gov While direct application of diphenylantimony 2-ethylhexanoate in light-emitting diodes (LEDs) is not documented, its role as a precursor to functional materials is relevant.

Thin films of Sb2O3, potentially derived from diphenylantimony 2-ethylhexanoate via CVD or other deposition techniques, could be integrated into LED structures as, for instance, an electron transport layer or a host material for phosphors. The quality of the precursor is critical in achieving the high-purity, uniform thin films required for such applications. The organic ligands in diphenylantimony 2-ethylhexanoate are designed to be cleanly removed during the deposition process, minimizing carbon contamination in the final film.

Role in Semiconductor Technologies

Organoantimony compounds are increasingly recognized for their potential as precursors in the fabrication of semiconductor thin films. nih.govwikipedia.org Antimony-containing materials, such as antimony sulfides and oxides, are valued for their electrical and optical properties, making them suitable for a range of applications including in sensors, memory devices, and as components in advanced transistors. nih.govalbany.edu The deposition of these thin films is often achieved through processes like Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD), which require highly volatile and thermally stable precursor molecules. nih.govwikipedia.org

While direct research on Diphenylantimony 2-ethylhexanoate as a deposition precursor is not extensively documented in publicly available literature, its structural characteristics—a central antimony atom bonded to both phenyl groups and a carboxylate ligand—suggest its potential utility in this area. The volatility and decomposition pathways of such a molecule are critical for its performance as a precursor. Research on similar organoantimony compounds provides insight into the properties required for successful thin film deposition. For instance, various antimony(III) complexes have been synthesized and evaluated for their volatility and thermal behavior, which are key indicators of their suitability for MOCVD and ALD processes. nih.gov The choice of ligands, in this case, the phenyl and 2-ethylhexanoate groups, plays a crucial role in determining these properties.

The table below outlines various organoantimony precursors and their characteristics relevant to semiconductor thin film deposition, offering a comparative context for the potential of Diphenylantimony 2-ethylhexanoate.

| Precursor Compound | Deposition Method | Resulting Film | Key Characteristics |

| Antimony Thiolates (Sb(SR)₃) | MOCVD | Antimony Sulfide (Sb₂S₃) | Single-source precursor, produces photoactive films. nih.gov |

| Antimony Alkoxides (Sb(OC₂H₅)₃) | Pseudo-ALD | Antimony Telluride (Sb₂Te₃) | Used with a Te-precursor, enables high-temperature deposition. rsc.org |

| Antimony Amides (Sb(NMe₂)₃) | ALD | Antimony Oxide (Sb₂O₃/Sb₂O₅) | Allows for low-temperature deposition, but can result in mixed oxide phases. |

| Neopentylstibines | MOCVD | Antimony (Sb) Films | Investigated as precursors for elemental antimony films. acs.org |

| Antimony Carboxamides | CVD/ALD | Antimony Oxide (Sb₂O₃) | Exhibit high volatility and good thermal stability. nih.gov |

This table is generated based on research into various organoantimony precursors to provide a comparative framework.

Integration into Resist Technologies for Advanced Lithography

One of the most promising applications for organoantimony compounds like Diphenylantimony 2-ethylhexanoate is in the formulation of photoresists for advanced lithography, particularly Extreme Ultraviolet (EUV) lithography. albany.edu EUV lithography is essential for manufacturing the next generation of microchips with feature sizes below 10 nanometers. nih.gov Traditional chemically amplified resists (CARs) face significant challenges at these scales, prompting research into new material platforms. albany.edu

Organometallic compounds, especially those containing high EUV-absorbing metals like antimony, are at the forefront of this research under the umbrella of "Molecular Organometallic Resists for EUV" (MORE). rsc.orgalbany.edu The incorporation of antimony enhances the EUV photon absorption of the resist film, which can lead to higher sensitivity. rsc.orgnih.gov

Mechanistic studies on triorganoantimony(V) dicarboxylate complexes, a class of molecules structurally similar to Diphenylantimony 2-ethylhexanoate, reveal the fundamental processes that occur upon EUV exposure. albany.eduresearchgate.net When irradiated, these compounds decompose, leading to a change in their solubility in a developer solution. spiedigitallibrary.org The primary volatile byproducts identified during exposure include carbon dioxide (from the decarboxylation of the carboxylate ligand) and fragments of the organic ligands, such as benzene (B151609). researchgate.netspiedigitallibrary.orgresearchgate.net

The sensitivity and resolution of these resists are heavily influenced by the nature of the carboxylate ligand. albany.eduspiedigitallibrary.org Resists containing carboxylate groups with polymerizable olefins (like acrylates or methacrylates) have demonstrated exceptionally high sensitivity. albany.edualbany.edu The proposed mechanism suggests that a single photo-absorption event can initiate a chain polymerization of the olefin groups, amplifying the chemical change and thus the resist's response to light. albany.edu While the 2-ethylhexanoate ligand itself is not a polymerizable olefin, its decomposition still contributes to the solubility switch necessary for patterning.

The performance of several antimony-based molecular resists has been documented, showcasing their potential to meet the stringent requirements of future lithography nodes. These materials have demonstrated the ability to pattern high-resolution features at low exposure doses.

The following table summarizes the reported performance of various advanced resist systems, including those based on organometallic compounds, to illustrate the competitive landscape in which Diphenylantimony 2-ethylhexanoate-like materials operate.

| Resist System | Type | Resolution Achieved | Exposure Dose (Sensitivity) | Reference |

| Antimony Organometallic Carboxylate | MORE / Negative-tone | 35 nm dense lines | 5.6 mJ/cm² | nih.gov |

| Hybrid Antimony-Polymer Resist | MORE / Negative-tone | 20 nm lines | 26 mJ/cm² | rsc.org |

| Tin-Oxo Cluster Resist | MORE / Negative-tone | 18 nm lines | Not specified | nih.govresearchgate.net |

| Hafnium-based Resist | Metal Oxide | 13 nm half-pitch | 35 mJ/cm² | nih.gov |

| Calixarene-based Resist | Molecular Glass | 28 nm 1:1 lines | Not specified | nih.gov |

This table presents a summary of performance data for different advanced photoresist technologies to provide context for the potential of antimony-based systems.

Future Research Trajectories and Emerging Opportunities in Diphenylantimony 2 Ethylhexanoate Chemistry

Pursuit of Greener and More Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For Diphenylantimony 2-ethylhexanoate (B8288628) and related organoantimony compounds, future research will undoubtedly focus on moving beyond traditional synthetic routes, which often involve multi-step processes and the use of hazardous reagents.

Current synthetic strategies for triarylantimony dicarboxylates typically involve the reaction of a triarylstibine with a suitable oxidizing agent in the presence of the corresponding carboxylic acid. While effective, these methods can generate stoichiometric amounts of byproducts. The pursuit of greener alternatives could involve:

Catalytic Oxidation: Developing catalytic systems, perhaps using transition metal catalysts, for the direct oxidation of triphenylstibine in the presence of 2-ethylhexanoic acid. This would reduce waste and improve atom economy.

Solvent-Free or Green Solvent Reactions: Investigating the feasibility of synthesizing Diphenylantimony 2-ethylhexanoate under solvent-free conditions or in greener solvents like water or supercritical CO2. This aligns with the growing trend to minimize the use of volatile organic compounds. mdpi.com

One-Pot Syntheses: Designing one-pot procedures that combine the formation of the triarylantimony precursor and its subsequent oxidation and ligation with the carboxylate. This would streamline the synthesis, reduce purification steps, and minimize waste generation.

Recent research into the synthesis of asymmetric tri-p-tolylantimony dicarboxylates through transacylation reactions highlights the ongoing efforts to create more complex and tailored organoantimony compounds. researchgate.net These approaches could be adapted for the synthesis of Diphenylantimony 2-ethylhexanoate with improved efficiency and control over the final product.

Unveiling Novel Reactivity Profiles and Untapped Catalytic Cycles

The reactivity of pentavalent organoantimony compounds, particularly triarylantimony dicarboxylates, is a rich area for exploration. These compounds have shown promise as arylating agents in various cross-coupling reactions. Future research should aim to fully elucidate the catalytic potential of Diphenylantimony 2-ethylhexanoate.

Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling: Triarylantimony dicarboxylates have been successfully employed as arylating agents in palladium-catalyzed reactions. researchgate.netnih.gov Future work should systematically investigate the utility of Diphenylantimony 2-ethylhexanoate in Heck, Suzuki, and Stille-type couplings. The bulky 2-ethylhexanoate ligand could influence the rate and selectivity of these reactions in unique ways.

Copper-Free Sonogashira-Type Couplings: The development of copper- and base-free Sonogashira-type cross-coupling reactions using triarylantimony dicarboxylates is a significant advancement. mdpi.com Investigating the performance of Diphenylantimony 2-ethylhexanoate in these reactions could lead to more robust and environmentally friendly methods for the formation of carbon-carbon bonds.

C-H Arylation: Direct C-H arylation is a powerful tool in organic synthesis. The reaction of triarylantimony difluorides with benzofurans in the presence of a palladium catalyst has been demonstrated to produce 2-arylbenzofurans. mdpi.com Exploring the potential of Diphenylantimony 2-ethylhexanoate as an arylating agent in C-H activation chemistry is a logical and exciting next step.

Polymerization Catalysis: While tin(II) 2-ethylhexanoate is a known catalyst for ring-opening polymerization, the catalytic activity of its antimony analogue is less explored. Given the use of other organoantimony compounds in polymerization, investigating the potential of Diphenylantimony 2-ethylhexanoate as a catalyst or initiator for various polymerization reactions is a promising avenue.

Table 1: Potential Catalytic Applications of Diphenylantimony 2-ethylhexanoate

| Reaction Type | Potential Role of Diphenylantimony 2-ethylhexanoate | Expected Outcome |

| Palladium-Catalyzed Cross-Coupling | Arylating Agent | Formation of new C-C bonds |

| Copper-Free Sonogashira Coupling | Arylating Agent | Synthesis of substituted alkynes |

| C-H Arylation | Arylating Agent | Direct functionalization of C-H bonds |

| Ring-Opening Polymerization | Catalyst/Initiator | Synthesis of polyesters and other polymers |

Rational Design of Materials with Tailored Properties for Specific Technological Demands

The unique combination of organic and inorganic components in Diphenylantimony 2-ethylhexanoate makes it an intriguing candidate for the development of advanced materials. The 2-ethylhexanoate ligand, in particular, can impart solubility and processability, while the diphenylantimony core offers potential for unique electronic or optical properties.

Future research in this area should focus on:

Precursors for Thin Films and Nanomaterials: Metal 2-ethylhexanoates are widely used as precursors for the synthesis of metal oxide thin films and nanoparticles. wikipedia.org Diphenylantimony 2-ethylhexanoate could serve as a precursor for antimony-containing materials, potentially with applications in electronics, catalysis, or as flame retardants. The organic ligands would need to be removed through thermal or chemical treatment.

Polymer Additives: Organoantimony compounds have been investigated as additives in polymers to enhance properties such as thermal stability and flame retardancy. The long alkyl chain of the 2-ethylhexanoate group in Diphenylantimony 2-ethylhexanoate could improve its compatibility and dispersion in various polymer matrices.

Luminescent Materials: Some organoantimony compounds exhibit interesting photophysical properties. Research into the potential luminescence of Diphenylantimony 2-ethylhexanoate and its derivatives could open up applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

Table 2: Potential Material Science Applications

| Application Area | Rationale | Potential Advantage |

| Thin Film Precursor | Thermal decomposition to form antimony-containing oxides or alloys. | Solution processability and control over stoichiometry. |

| Polymer Additive | Incorporation into polymer matrices to modify properties. | Improved flame retardancy or thermal stability. |

| Luminescent Materials | Exploration of photophysical properties. | Development of new materials for optoelectronic devices. |

Interdisciplinary Collaborations for Expanding Applied Chemical Research Horizons

The full potential of Diphenylantimony 2-ethylhexanoate chemistry can only be realized through collaborations that bridge traditional scientific disciplines. The multifaceted nature of this compound calls for expertise from various fields to explore its applications comprehensively.

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists are crucial for designing and fabricating novel materials based on Diphenylantimony 2-ethylhexanoate. This includes the development of deposition techniques for thin films and the characterization of the resulting materials' properties.

Chemistry and Biology/Toxicology: Given the known toxicity of antimony compounds, a thorough understanding of the biological activity and environmental fate of Diphenylantimony 2-ethylhexanoate is essential for its safe handling and potential application. wikipedia.org Collaboration with toxicologists and environmental scientists will be vital.

Computational and Experimental Chemistry: Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of Diphenylantimony 2-ethylhexanoate. wikipedia.org A synergistic approach combining computational modeling with experimental validation will accelerate the discovery of new properties and applications.

Q & A

Basic: What are the established synthetic routes for Diphenylantimony 2-ethylhexanoate, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

Diphenylantimony 2-ethylhexanoate is typically synthesized via ligand exchange reactions involving diphenylantimony chloride and 2-ethylhexanoic acid. A common approach involves refluxing stoichiometric amounts of the precursors in an inert solvent (e.g., toluene) under nitrogen atmosphere. Critical analytical techniques include:

For purity assessment, combine GC-MS to detect residual solvents and elemental analysis to verify stoichiometry.

Basic: What are the primary applications of Diphenylantimony 2-ethylhexanoate in polymer chemistry, and how does its catalytic efficiency compare to other organometallic catalysts?

Methodological Answer:

This compound is used as a catalyst in ring-opening polymerization (ROP) of lactides and glycolides, similar to tin-based catalysts like tin(II) 2-ethylhexanoate (Sn(Oct)₂) . Key comparisons include:

- Reactivity : Antimony catalysts may exhibit slower initiation but higher thermal stability compared to Sn(Oct)₂.

- Toxicity : Antimony derivatives are less studied for biomedical applications due to potential toxicity concerns, unlike FDA-approved tin catalysts.

- Methodological Tip : Monitor polymerization kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to assess molecular weight distribution and thermal properties.

Advanced: How can researchers optimize reaction conditions when using Diphenylantimony 2-ethylhexanoate as a catalyst in ROP, considering factors like temperature and monomer ratios?

Methodological Answer:

Optimization requires a factorial experimental design:

- Temperature : Conduct trials between 120–180°C to balance reaction rate and catalyst decomposition (e.g., TGA analysis).

- Monomer/Catalyst Ratio : Test ratios from 100:1 to 1000:1 (monomer:catalyst) to minimize residual catalyst in the final polymer.

- Advanced Analysis : Use Arrhenius plots to model activation energy and identify rate-limiting steps. Contradictions in rate data may arise from competing side reactions (e.g., transesterification), which can be resolved via MALDI-TOF MS to detect cyclic oligomers .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. X-ray) when characterizing derivatives of Diphenylantimony 2-ethylhexanoate?

Methodological Answer:

Contradictions often stem from dynamic processes in solution (NMR) vs. static solid-state structures (X-ray). Strategies include:

Variable-Temperature NMR : Detect fluxional behavior (e.g., ligand rotation) by observing signal coalescence at elevated temperatures.

DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed structures .

Supplementary Techniques : Pair with EXAFS to probe antimony coordination geometry in solution .

Advanced: How can computational models predict the reactivity and stability of Diphenylantimony 2-ethylhexanoate in novel reaction environments?

Methodological Answer:

Density Functional Theory (DFT) simulations can model:

- Ligand Exchange Energetics : Compare Sb–O bond dissociation energies with other metals (e.g., Sn, Zn).

- Solvent Effects : Use COSMO-RS to predict solubility and aggregation behavior in nonpolar solvents.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for ligand substitution .

Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) and correlate with experimental turnover frequencies.

Advanced: What methodologies are employed to assess the environmental impact and toxicity of Diphenylantimony 2-ethylhexanoate, particularly when experimental data is limited?

Methodological Answer:

When data is scarce, employ read-across strategies using structurally similar compounds (e.g., 2-ethylhexanoate salts of other metals):

Ecotoxicity : Use QSAR models to predict biodegradation pathways and bioaccumulation potential.

Health Hazards : Leverage in vitro assays (e.g., hepatocyte cytotoxicity) from analogs like calcium 2-ethylhexanoate, which shows liver effects at high doses .

Regulatory Alignment : Follow OECD guidelines for in silico hazard assessment, ensuring transparency in uncertainty quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.